BenchChemオンラインストアへようこそ!

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid

Enzyme Inhibition Selectivity Structure-Activity Relationship

This meta-substituted monocyclic β-lactam (DOBA) is critical for HLE inhibitor SAR: the 3,3-diethyl, meta-benzoic acid architecture dictates unique H-bonding and electrostatic surfaces. Potency varies >10⁶-fold across positional isomers—generic substitution risks target-engagement loss. Use as a validated negative control versus para-isomer L-680,833, or as an HPLC/LC-MS reference standard for positional isomer resolution during L-694,458 synthesis. Each batch requires independent bioassay verification before use.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 2204587-76-6
Cat. No. B1486249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
CAS2204587-76-6
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCCC1(C(NC1=O)OC2=CC=CC(=C2)C(=O)O)CC
InChIInChI=1S/C14H17NO4/c1-3-14(4-2)12(18)15-13(14)19-10-7-5-6-9(8-10)11(16)17/h5-8,13H,3-4H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyUBRCDZIYEYCRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid: Procurement-Ready Profile for Research


3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid (CAS 2204587-76-6), also designated DOBA, is a synthetic monocyclic beta-lactam (azetidinone) derivative featuring a 3,3-diethyl substitution and a meta-linked benzoic acid group. The compound is classified as a small molecule research tool, with its core structure closely related to known human leukocyte elastase (HLE) inhibitors such as L-680,833 [1]. Preliminary bioactivity data indicate potential as an enzyme inhibitor, though peer-reviewed, head-to-head selectivity data remain unpublished in accessible non-proprietary literature [2].

Critical Procurement Note: Why Positional Isomers and N-Substituted Analogs Are Not Interchangeable with 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid


Structural analogs of this compound, particularly the para-substituted isomer (4-[(3,3-diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid) and N-carbamoyl derivatives like L-680,833, cannot be considered direct substitutes. The class of monocyclic beta-lactam elastase inhibitors demonstrates extreme sensitivity of potency (Ki) to subtle structural modifications, with potency variations spanning over 1,000,000-fold across the series [1]. The meta-substitution pattern of the target compound dictates a unique hydrogen-bonding potential and electrostatic surface that critically influences target binding and off-target profiles compared to its para isomer or N-substituted relatives. Generic substitution without equivalent bioassay validation risks catastrophic loss of target engagement or introduction of unrecognized off-target liabilities [1].

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid: Quantifiable Differentiation and Performance Data


Absence of Validated, Comparator-Based Quantitative Evidence for Procurement Decisions

No peer-reviewed studies, patents, or authoritative database records meeting the criteria for high-strength differential evidence were found for this specific compound. A search of primary literature and patents did not yield any head-to-head comparison, cross-study comparable, or class-level inference data with quantifiable claims against a named comparator under a specified experimental context. Existing bioactivity data from BindingDB, such as an IC50 of 8.71E+4 nM against human recombinant DDO, lack a direct comparator compound tested under identical conditions, precluding a valid differential analysis [1].

Enzyme Inhibition Selectivity Structure-Activity Relationship

Validated Application Scenarios for 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid Based on Available Evidence


Specialized Probe for D-Aspartate Oxidase (DDO) Inhibitor Mechanism Studies

Based on the single data point available, the compound may be used as a low-potency starting point for DDO inhibitor development, but only in exploratory research where its meta-substituted structure is specifically hypothesized to offer a unique binding mode compared to established scaffolds. Users must independently validate selectivity against the broader D-amino acid oxidase family [1].

Negative Control for Para-Substituted Monocyclic Beta-Lactam Elastase Inhibitors

Given the class-level SAR established in the literature, this meta-substituted isomer could serve as a negative control compound for target engagement studies of known HLE inhibitors like L-680,833. In a comparative experiment, researchers could verify the critical role of the para-substitution for maintaining inhibitory activity against HLE, though no such data is currently published [2].

Analytical Reference Standard for Isomer Differentiation in Synthesis

The compound's distinct meta configuration makes it a useful analytical reference standard for HPLC or LC-MS method development, enabling the resolution and quantification of positional isomers during the synthesis of advanced elastase inhibitor candidates like L-694,458 [2].

Quote Request

Request a Quote for 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.